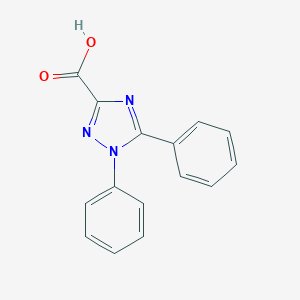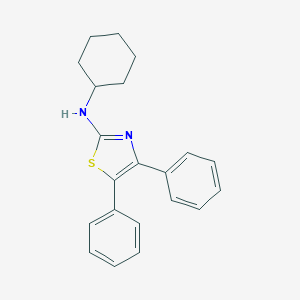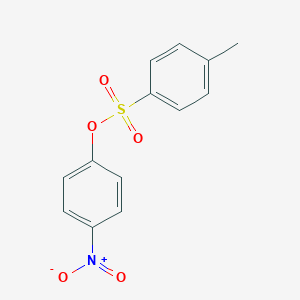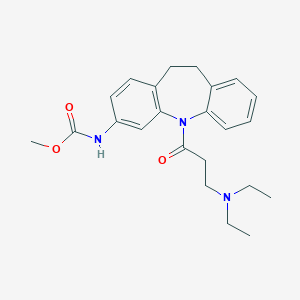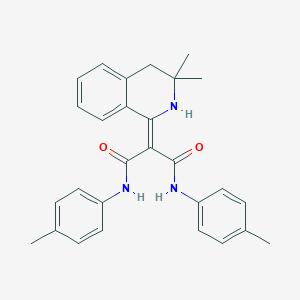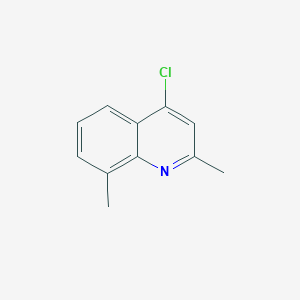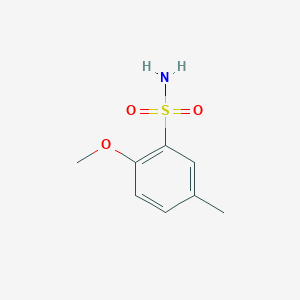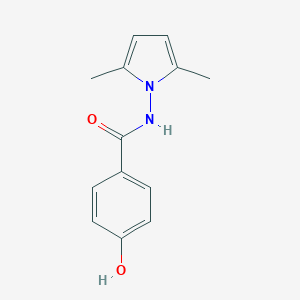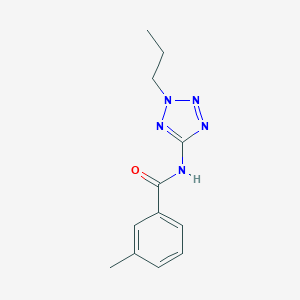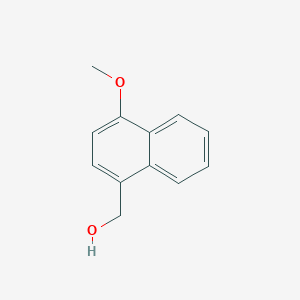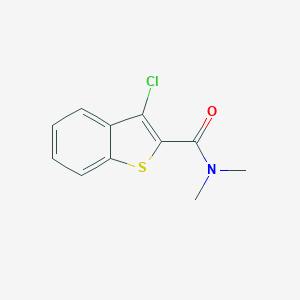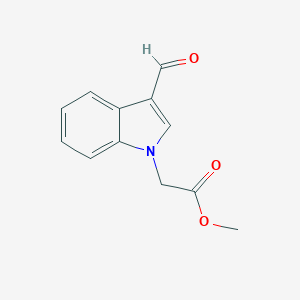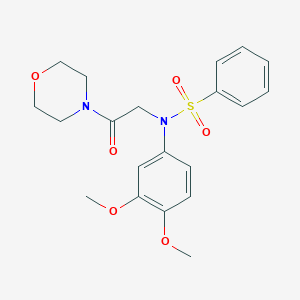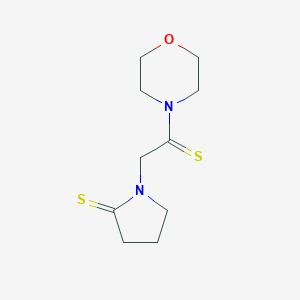
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and suppress the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-tumor properties. Another potential direction is the investigation of its effects on other diseases and conditions, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, can be synthesized through a multi-step process involving the reaction of thioacetic acid with 2-aminopyrrolidine, followed by the reaction of the resulting product with morpholine. The final step involves the oxidation of the thioether group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
127040-62-4 |
|---|---|
Produktname |
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)- |
Molekularformel |
C10H16N2OS2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-(2-morpholin-4-yl-2-sulfanylideneethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2OS2/c14-9-2-1-3-12(9)8-10(15)11-4-6-13-7-5-11/h1-8H2 |
InChI-Schlüssel |
KRKCDFNOMHMFSK-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Kanonische SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Andere CAS-Nummern |
127040-62-4 |
Löslichkeit |
36.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
